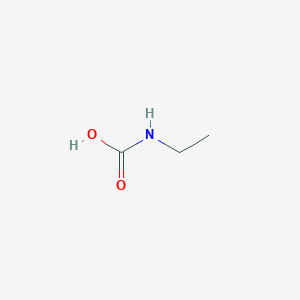

Ethylcarbamic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Carbamic acid, ethyl-: , also known as ethyl carbamate or urethane, is an organic compound with the formula CH₃CH₂OC(O)NH₂. It is an ester of carbamic acid and appears as a white crystalline solid. Despite its name, it is not a component of polyurethanes. Ethyl carbamate is naturally formed in low quantities in many types of fermented foods and drinks .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Asymmetric Reduction and Carbamation: One method involves the asymmetric reduction of arylketone followed by the carbamation of alcohol

Alcoholysis of Carbamoyl Chlorides: Carbamate esters can be synthesized via the reaction of carbamoyl chlorides with alcohols.

Addition of Alcohols to Isocyanates: Another method involves the addition of alcohols to isocyanates.

Industrial Production Methods: Industrial production of ethyl carbamate often involves the reaction of ethanol with urea, citrulline, or carbamyl phosphate during fermentation and storage .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Ethyl carbamate can undergo oxidation reactions, although specific conditions and reagents are not commonly detailed in literature.

Reduction: Reduction reactions are less common for ethyl carbamate.

Substitution: Ethyl carbamate can participate in substitution reactions, particularly nucleophilic substitution.

Common Reagents and Conditions:

Reduction: Reduction conditions are not frequently applied to ethyl carbamate.

Substitution: Nucleophilic reagents can be used under mild conditions.

Major Products:

- The primary product of substitution reactions involving ethyl carbamate is typically another ester or amide derivative.

Scientific Research Applications

Chemistry: Ethyl carbamate is used as a reagent in organic synthesis, particularly in the formation of other carbamate esters and amides .

Biology and Medicine: Ethyl carbamate has been used in biomedical research due to its anesthetic properties. its use has declined due to its carcinogenic nature .

Industry: In the past, ethyl carbamate was used in the textile industry. Its use has decreased significantly due to health concerns .

Mechanism of Action

Ethyl carbamate exerts its effects primarily through its interaction with cellular proteins and enzymes. It can inhibit acetylcholinesterase, leading to the accumulation of acetylcholine in synaptic regions, which continues to stimulate cholinergic receptors . This mechanism is similar to that of carbamate pesticides, which also inhibit acetylcholinesterase .

Comparison with Similar Compounds

Methyl Carbamate: Similar in structure but with a methyl group instead of an ethyl group.

Carbamic Acid: The parent compound of ethyl carbamate.

Urea: A related compound with similar functional groups.

Formamide: Another related compound with a similar structure.

Uniqueness: Ethyl carbamate is unique due to its formation in fermented foods and beverages and its historical use as an anesthetic. Its carcinogenic properties also distinguish it from some other carbamate esters .

Properties

IUPAC Name |

ethylcarbamic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2-4-3(5)6/h4H,2H2,1H3,(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBIXTIBYFUAGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70388640 |

Source

|

| Record name | Ethylcarbamic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7409-13-4 |

Source

|

| Record name | Ethylcarbamic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(2-amino-3-ethoxy-3-oxopropyl)-1H-imidazol-2-yl]sulfanylformic acid;dihydrochloride](/img/structure/B12285498.png)

![6-[(1E,3E)-4-(4-Methoxy-2,3,6-trimethylphenyl)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B12285530.png)

![2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol chloride](/img/structure/B12285539.png)

![(1R,5S,7R)-9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B12285546.png)

![(2S)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride](/img/structure/B12285552.png)